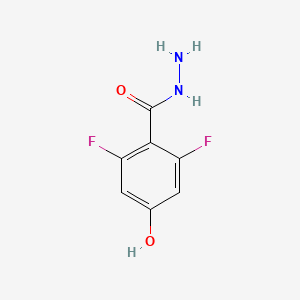

2,6-Difluoro-4-hydroxybenzohydrazide

Description

Significance of Hydrazide Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The hydrazide functional group is a cornerstone in both organic synthesis and medicinal chemistry. mdpi.com Organic acid hydrazides, containing the active group -C(=O)-NH-NH₂, are valuable synthons for creating a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.comacs.org These heterocyclic frameworks are integral to the development of new materials and pharmaceuticals. researchgate.net The reactivity of the hydrazide moiety, which can exhibit keto-enol tautomerism, allows it to react with both electrophiles and nucleophiles, making it a versatile building block in synthetic chemistry. mdpi.comresearchgate.net

In medicinal chemistry, the hydrazide scaffold is considered a "privileged" structure due to its prevalence in molecules with a broad spectrum of biological activities. mdpi.comresearchgate.net Compounds incorporating this scaffold have been investigated for numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.govthepharmajournal.com The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial to its biological function.

Role of Fluorination in Modulating Chemical Reactivity and Biological Interactions within Aromatic Systems

The introduction of fluorine atoms into aromatic systems is a widely used strategy in drug design to enhance the parent molecule's pharmacological profile. tandfonline.comtandfonline.comnih.gov Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for target proteins. tandfonline.comnih.govbenthamscience.com

Strategically placing fluorine on a molecule can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups and modulate the electronic properties of the aromatic ring, which can lead to stronger interactions with biological targets. nih.gov The increased lipophilicity associated with fluorination can also improve a molecule's ability to permeate cell membranes. tandfonline.combenthamscience.com In recent years, up to 50% of drugs approved by the US FDA in certain years have been organofluorine compounds. tandfonline.com

Overview of 2,6-Difluoro-4-hydroxybenzohydrazide as a Novel Research Target

This compound emerges as a compound of significant research interest by combining the proven hydrazide scaffold with the strategic benefits of difluorination on an aromatic ring. The parent molecule, 4-hydroxybenzohydrazide, is a known compound used in various analytical and biological studies. sigmaaldrich.com The introduction of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring is anticipated to significantly modify its properties.

This specific substitution pattern is expected to enhance metabolic stability by shielding the hydroxyl group and the aromatic ring from enzymatic attack. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of the phenolic hydroxyl group and the reactivity of the hydrazide moiety. The synthesis of this compound would likely start from precursors such as 2,6-difluoro-4-hydroxybenzonitrile (B48942) or 2,6-difluoro-4-hydroxybenzoic acid. nih.govuni.luresearchgate.net The investigation of this compound could lead to the discovery of new chemical entities with potentially improved efficacy in areas where hydrazide compounds have already shown promise, such as in the development of novel antimicrobial or anticancer agents.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursor

| Property | Value (this compound) | Value (2,6-Difluoro-4-hydroxybenzonitrile - Precursor) |

| Molecular Formula | C₇H₆F₂N₂O₂ | C H₃F₂NO nih.gov |

| Molecular Weight | 188.14 g/mol | 155.10 g/mol nih.gov |

| Appearance | Solid (Predicted) | Solid sigmaaldrich.com |

| CAS Number | Not available | 123843-57-2 nih.gov |

| XLogP3 | Not available | 1.5 nih.gov |

| Hydrogen Bond Donor Count | 3 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | 3 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-4-1-3(12)2-5(9)6(4)7(13)11-10/h1-2,12H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQIQDHNRGRHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)NN)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717393 | |

| Record name | 2,6-Difluoro-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314928-16-9 | |

| Record name | 2,6-Difluoro-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,6 Difluoro 4 Hydroxybenzohydrazide

Retrosynthetic Analysis of 2,6-Difluoro-4-hydroxybenzohydrazide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. amazonaws.com For this compound, the primary disconnection breaks the amide bond (C-N) of the hydrazide functional group. This is a logical first step as numerous reliable methods exist for forming this type of bond.

This disconnection leads to two key synthons: a nucleophilic hydrazine (B178648) component and an electrophilic 2,6-difluoro-4-hydroxybenzoyl species. The chemical equivalent for the hydrazine synthon is hydrazine itself, typically used as hydrazine hydrate (B1144303). The benzoyl synthon can be derived from several functional precursors, most commonly the corresponding carboxylic acid (2,6-difluoro-4-hydroxybenzoic acid) or its ester derivative (e.g., methyl or ethyl 2,6-difluoro-4-hydroxybenzoate).

A further retrosynthetic step involves the disconnection of the 2,6-difluoro-4-hydroxybenzoic acid precursor. This leads back to a more fundamental starting material, such as 3,5-difluoroaniline (B1215098) or a related difluorinated aromatic compound, which would then require functional group interconversions—such as diazotization, hydrolysis, and carboxylation—to build the target precursor. For instance, a synthetic pathway for the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and finally cyanidation. researchgate.net The nitrile could then be hydrolyzed to the required carboxylic acid.

Classical Synthetic Routes for Benzohydrazide (B10538) Core Structures

The formation of the benzohydrazide moiety is a cornerstone of the synthesis. Two classical, yet highly effective, methods are predominantly employed.

Ester Aminolysis with Hydrazine Hydrate

The most direct and widely used method for preparing hydrazides is the reaction of an ester with hydrazine hydrate, a process known as hydrazinolysis. researchgate.net This reaction involves the nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

The procedure typically involves refluxing the corresponding ester, such as ethyl 4-hydroxybenzoate, with an excess of hydrazine hydrate in a suitable solvent, most commonly an alcohol like ethanol (B145695) or methanol. researchgate.netnih.govchemmethod.comresearchgate.net The reaction is often monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed. researchgate.netresearchgate.net Upon cooling, the hydrazide product often precipitates from the reaction mixture and can be collected by filtration. researchgate.net Yields for this method are generally high. researchgate.netchemmethod.com For instance, the synthesis of 4-hydroxybenzohydrazide from ethyl-4-hydroxybenzoate and hydrazine hydrate in ethanol resulted in a 65% yield after refluxing for 5 hours. researchgate.net A similar microwave-assisted method reported a 93% yield in just 3 minutes. chemmethod.com

| Ester Substrate | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Ethanol | Reflux, 5 hours | 65% | researchgate.net |

| Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Ethanol | Reflux, 2 hours | Not specified | chemmethod.com |

| Benzoic acid methyl esters | Hydrazine Monohydrate | Not specified | Literature procedure | 67-85% | nih.gov |

| Various esters | Hydrazine Hydrate (excess) | Ethanol | Reflux, 3 hours | High | researchgate.net |

Carboxylic Acid Activation and Hydrazide Formation

An alternative to ester aminolysis is the direct conversion of a carboxylic acid to a hydrazide. This approach avoids the need to first synthesize an ester and is particularly useful for acids that are difficult to esterify or for substrates with sensitive functional groups. acs.orgresearchgate.net The strategy involves activating the carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then readily attacked by hydrazine.

A common and efficient method uses a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org In this process, the carboxylic acid is first treated with EDC and HOBt in a solvent like acetonitrile (B52724) to form an activated ester/amide intermediate. acs.org This mixture is then added to a solution of hydrazine to form the final hydrazide product. acs.org This stepwise procedure, where the activated intermediate is pre-formed before the addition of hydrazine, is critical to suppress side reactions and achieve high yields and purity under mild conditions. acs.org Continuous flow processes have also been developed for this transformation, allowing for scalable and safe production. osti.gov

Advanced Synthetic Techniques for Fluorinated Aromatic Compounds

The introduction of fluorine atoms into an aromatic ring requires specialized methods due to fluorine's high electronegativity. numberanalytics.com The synthesis of a specifically substituted compound like this compound depends heavily on these advanced techniques.

Strategies for Introducing Fluorine Atoms into Aromatic Rings

Several key strategies exist for the synthesis of fluorinated aromatics, each with its own advantages. numberanalytics.com

Electrophilic Fluorination: This involves the direct fluorination of an aromatic ring using a reagent that delivers an electrophilic fluorine atom ("F+"). numberanalytics.comnumberanalytics.com Modern reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for their effectiveness and relative safety. numberanalytics.com This method is suitable for electron-rich aromatic systems.

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group (like -Cl, -Br, or -NO2) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Modern methods increasingly rely on transition metal catalysts, such as palladium or copper, to facilitate the fluorination of aryl halides or boronic acids, often with high efficiency and selectivity. numberanalytics.comnumberanalytics.com

| Method | Fluorinating Agent/System | General Application | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | Direct fluorination of electron-rich aromatics | numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Displacement of leaving groups on electron-poor aromatics | numberanalytics.com |

| Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborates | Classical synthesis from anilines | numberanalytics.com |

| Transition Metal-Catalyzed Fluorination | Pd or Cu catalysts with a fluorine source | Fluorination of aryl halides, triflates, or boronic acids | numberanalytics.com |

Regioselective Functionalization Approaches

Controlling the position of substituents (regioselectivity) is a significant challenge in the synthesis of polysubstituted aromatics. numberanalytics.com For this compound, achieving the precise 2,6-difluoro-4-hydroxy substitution pattern is critical. This is often accomplished by using starting materials where the desired substitution pattern is already established or by employing reactions that are directed by existing functional groups.

Directed ortho-metalation is a powerful strategy where a functional group on the ring directs deprotonation to an adjacent position, which can then be functionalized. However, for the target molecule, starting with a precursor like 3,5-difluoroaniline or 3,5-difluorophenol (B1294556) is a more common approach. The existing substituents then guide subsequent reactions. For example, the synthesis of 2,6-Difluoro-4-hydroxybenzonitrile has been achieved from 4-bromo-3,5-difluoroaniline (B1271886) via a diazotization-hydrolysis sequence. researchgate.net

Modern catalytic methods, particularly those using palladium, offer sophisticated control over regioselectivity in C-H functionalization and cross-coupling reactions, allowing for the precise construction of complex fluorinated molecules. rsc.orgnih.govd-nb.inforesearchgate.net These strategies can circumvent issues of innate substrate reactivity by using directing groups to guide the catalyst to a specific C-H bond for functionalization. nih.gov

Optimized Synthetic Protocols for this compound

The conventional synthesis of hydrazides often involves the reaction of a carboxylic acid ester with hydrazine hydrate under reflux conditions. researchgate.net For instance, the synthesis of the parent compound, 4-hydroxybenzohydrazide, is achieved by refluxing ethyl-4-hydroxybenzoate with hydrazine hydrate in ethanol for several hours. researchgate.netchemmethod.com However, modern synthetic chemistry seeks to optimize these traditional methods to reduce reaction times, energy consumption, and the use of volatile organic solvents.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. chemmethod.comnih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction time and an increase in product yield compared to conventional heating methods. fip.orgafricanjournalofbiomedicalresearch.com

The synthesis of hydrazide and hydrazone derivatives, structurally related to this compound, has been shown to benefit significantly from microwave irradiation. fip.orgmdpi.com For example, the reaction of ethyl p-hydroxybenzoate with hydrazine hydrate can be completed in just 3 minutes under microwave irradiation at 180 watts, achieving a 93% yield without the need for recrystallization. chemmethod.com This is a substantial improvement over the conventional reflux method which takes 2 hours and yields 65% after recrystallization. chemmethod.com Similarly, other 2-hydroxybenzohydrazide (B147611) derivatives have been synthesized using microwave power ranging from 160-320 Watts for 2-8 minutes, resulting in yields of 68-81%. fip.org

The key advantages of this approach include rapid reaction rates, higher yields, and often cleaner reaction profiles, which simplifies purification. chemmethod.comfip.org These findings suggest that a similar microwave-assisted protocol could be developed for the synthesis of this compound from its corresponding ester, methyl 2,6-difluoro-4-hydroxybenzoate, and hydrazine hydrate.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Hydrazide Formation

| Compound | Method | Reaction Time | Power/Temp | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzohydrazide | Conventional (Reflux) | 2 hours | 60-70 °C | 65% | chemmethod.com |

| 4-Hydroxybenzohydrazide | Microwave | 3 minutes | 180 W | 93% | chemmethod.com |

| 2-Hydroxybenzohydrazide Derivatives | Microwave | 2-8 minutes | 160-320 W | 68-81% | fip.org |

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. chemmethod.com In the context of hydrazide synthesis, this often involves replacing traditional organic solvents with more environmentally benign alternatives or employing solvent-free reaction conditions. chemmethod.comresearchgate.net

One prominent green chemistry approach is the use of water or ethanol as a reaction solvent instead of more hazardous options like methanol, chloroform, or benzene (B151609). chemmethod.com Research on the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has successfully utilized water as a solvent under microwave irradiation, achieving high yields in under 10 minutes. chemmethod.com This combination of a green solvent and an energy-efficient heating method represents a significant advancement in sustainable chemical synthesis.

Solvent-free synthesis is another key green chemistry technique. researchgate.net The condensation reaction to form Schiff bases from hydrazides and aldehydes has been effectively carried out under solvent-free conditions, offering advantages of a simple protocol and high yields. researchgate.net The synthesis of 2-hydroxybenzohydrazide derivatives has also been achieved by evaporating the ethanol solvent before subjecting the mixture to microwave irradiation, demonstrating a practical path that avoids toxic solvents. fip.org Adopting these green chemistry principles for the synthesis of this compound could significantly reduce its environmental impact.

Purification Methodologies for Chemical Synthesis

The isolation and purification of the final product are critical steps in any chemical synthesis to ensure the removal of unreacted starting materials, by-products, and solvents. chemmethod.comprepchem.com Common methodologies employed for the purification of benzohydrazide derivatives include extraction, washing, and recrystallization. researchgate.netchemmethod.comprepchem.com

In a typical multi-step synthesis, such as that for the precursor 2,6-Difluoro-4-hydroxybenzonitrile, purification is performed after key reaction stages. prepchem.com A common procedure involves adding ice-water to the reaction mixture, followed by extraction of the product into an organic solvent like ether. The combined organic extracts are then washed with water. prepchem.com To separate acidic phenolic compounds, the product can be extracted into an aqueous basic solution, such as 10% sodium hydroxide, and then re-acidified to precipitate the purified product. prepchem.com The final solid is often washed and dried. prepchem.com

Recrystallization is a widely used technique for purifying solid organic compounds. chemmethod.com The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. chemmethod.com The choice of solvent is crucial for effective purification. For hydrazide derivatives, solvents like methanol, ethanol, or hexane (B92381) have been used for washing and recrystallization. researchgate.netchemmethod.com The progress of the reaction and the purity of the product at various stages are often monitored using thin-layer chromatography (TLC). chemmethod.com

Table 2: Common Purification Techniques and Solvents for Hydrazide Synthesis

| Purification Step | Description | Solvents Used | Reference |

|---|---|---|---|

| Extraction | Separating the product from the reaction mixture. | Ether, 10% Sodium Hydroxide | prepchem.com |

| Washing | Removing water-soluble impurities from the organic extract. | Water | prepchem.com |

| Filtration & Washing | Collecting the solid product and washing it. | Cold Methanol, Hexane | researchgate.netchemmethod.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Difluoro 4 Hydroxybenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen, carbon, and fluorine atoms within the 2,6-Difluoro-4-hydroxybenzohydrazide molecule.

¹H NMR Spectroscopic Analysis and Proton Environment Mapping

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of a related compound, 4-hydroxybenzaldehyde, run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), specific peaks corresponding to different protons can be observed. hmdb.ca For this compound, the aromatic protons, the hydroxyl proton, and the hydrazide protons (NH and NH₂) would each produce distinct signals. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl and benzohydrazide (B10538) groups. The aromatic protons would likely appear as a triplet, due to coupling with the two adjacent fluorine atoms. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The hydrazide protons would also present as distinct signals, with their chemical shifts and multiplicities determined by their immediate chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.5 | Triplet (t) |

| Hydroxyl OH | 9.0 - 10.0 | Singlet (s) |

| Hydrazide NH | 8.0 - 9.0 | Singlet (s) |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atoms bonded to the electronegative fluorine and oxygen atoms will be shifted downfield (higher ppm values). For instance, the carbon atoms C2 and C6, which are directly attached to fluorine, will exhibit a large downfield shift and will also show coupling to the fluorine atoms (¹JCF). The carbonyl carbon of the hydrazide group will also appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-F | 150 - 165 (doublet) |

| C-OH | 155 - 160 |

| C-H (aromatic) | 100 - 110 (triplet) |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine atoms and the adjacent aromatic protons (³JHF) would result in the signal appearing as a triplet. The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.comsdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons and any other coupled protons, helping to confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.comdiva-portal.org An HSQC spectrum of the compound would show a cross-peak for each C-H bond, definitively assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.comsdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For example, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as the carbon atoms bearing the fluorine atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netspectrabase.com These vibrations are specific to the types of bonds and functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the hydrazide group (around 3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1650 cm⁻¹), and the C-F stretches (in the region of 1100-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (hydrazide) | Stretching | ~3300 |

| C=O (carbonyl) | Stretching | ~1650 |

| C-F | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or the hydrazide group. The fragmentation of the aromatic ring could also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of an exact mass that can be compared against a theoretical mass, thereby confirming the molecular formula.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the protonated molecule, [M+H]⁺, with minimal fragmentation. nih.gov The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is crucial for these measurements. nih.gov The experimentally determined exact mass of the [M+H]⁺ ion is then compared to the calculated theoretical mass. A small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition of C₇H₇F₂N₂O₂⁺.

Table 1: HRMS Data for the Protonated Molecule [M+H]⁺ of this compound

| Parameter | Value |

| Molecular Formula | C₇H₆F₂N₂O₂ |

| Ion Formula | [C₇H₇F₂N₂O₂]⁺ |

| Theoretical Mass (m/z) | 189.0473 |

| Observed Mass (m/z) | Hypothetical Value |

| Mass Error (ppm) | Calculated from Obs. |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., [M+H]⁺) to produce a characteristic pattern of product ions. nih.gov The analysis of these fragmentation pathways provides valuable structural information, confirming the connectivity of atoms within the molecule.

The fragmentation of protonated this compound would likely proceed through several key pathways characteristic of hydrazide and aromatic compounds. libretexts.orgresearchgate.netresearchgate.net Initial cleavage of the labile N-N bond is a common fragmentation route for hydrazides, leading to the formation of a benzoyl cation. The loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) from the precursor or fragment ions is also expected. researchgate.net

A plausible fragmentation pattern could include:

Loss of NH₃: Cleavage of the hydrazide group could result in the loss of ammonia, a common fragmentation for such moieties.

Cleavage of the N-N bond: This would lead to the formation of a 2,6-difluoro-4-hydroxybenzoyl cation.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation is a characteristic fragmentation for aromatic carbonyl compounds. chadsprep.com

Table 2: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 189.0473 | 172.0208 | NH₃ | [C₇H₄F₂O₂]⁺ |

| 189.0473 | 158.0198 | N₂H₃ | 2,6-Difluoro-4-hydroxybenzoyl cation |

| 158.0198 | 130.0249 | CO | 2,6-Difluorophenol cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. epa.gov This technique is the gold standard for elucidating the molecular architecture of crystalline solids.

Crystal Growth Strategies for Single-Crystal X-ray Analysis

Obtaining a high-quality single crystal suitable for X-ray analysis is a critical and often challenging step. researchgate.net The goal is to facilitate slow crystallization, allowing molecules to pack in a highly ordered, repeating lattice. mit.edu For a compound like this compound, several strategies can be employed:

Slow Evaporation: This is one of the most common and effective methods. mit.eduumass.edu A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. mit.eduufl.edu The choice of solvent is crucial; solvents like ethanol (B145695), methanol, or mixtures including ethyl acetate (B1210297) could be appropriate. researchgate.netiucr.org The rate of evaporation can be controlled by covering the container with parafilm and punching a few small holes. umass.edu

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. ufl.eduyoutube.com The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization. youtube.com

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. mit.edu

Crystallographic Data Collection and Refinement Procedures

Once a suitable single crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer. wpmucdn.com The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated. nih.gov The collected data, consisting of thousands of reflection intensities, are then processed.

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. nih.gov This initial model is then refined against the experimental data using full-matrix least-squares procedures. nih.govresearchgate.net In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. iucr.org The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2). researchgate.net

Table 3: Representative Crystallographic Data and Refinement Parameters

| Parameter | Example Value |

| Empirical Formula | C₇H₆F₂N₂O₂ |

| Formula Weight | 188.14 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å, °) | a = 5.06, b = 17.21, c = 7.82, β = 93.49 |

| Volume (ų) | 679.5 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.487 |

| F(000) | 320 |

| Data / Restraints / Parameters | 1558 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Note: Data presented are representative, based on a closely related structure (4-hydroxybenzohydrazide), and serve for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is dictated by a network of non-covalent interactions, which can be analyzed in detail from the refined crystal structure. researchgate.net

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, -OH, N). Strong intermolecular hydrogen bonds, such as O-H···O, N-H···O, and O-H···N, are expected to be dominant forces in the crystal lattice, linking molecules into chains, sheets, or three-dimensional networks. researchgate.netnih.govnih.govresearchgate.net Intramolecular hydrogen bonds between the hydrazide and adjacent groups may also be present, influencing the molecular conformation. nih.gov

π-Stacking: The presence of the aromatic benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules. researchgate.netnih.gov These interactions, arising from electrostatic and dispersion forces, can occur in face-to-face or offset arrangements and play a significant role in organizing the molecules in the crystal lattice. researchgate.netbohrium.comlibretexts.orgnih.gov The electron-withdrawing fluorine substituents can influence the nature and strength of these stacking interactions. researchgate.netnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This is a fundamental technique used to verify the empirical formula of a newly synthesized compound. The experimentally determined weight percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₇H₆F₂N₂O₂. A close agreement, typically within ±0.4%, validates the empirical formula and confirms the purity of the sample. researchgate.net

Table 4: Elemental Analysis Data for this compound (C₇H₆F₂N₂O₂)

| Element | Theoretical % | Experimental % |

| Carbon | 44.69 | Hypothetical |

| Hydrogen | 3.22 | Hypothetical |

| Nitrogen | 14.89 | Hypothetical |

Reactivity Profiles and Derivatization Chemistry of 2,6 Difluoro 4 Hydroxybenzohydrazide

Reaction Pathways of the Hydrazide Functionality

The hydrazide group (–CONHNH₂) is a key center for reactivity in 2,6-Difluoro-4-hydroxybenzohydrazide, enabling the synthesis of numerous derivatives through several reaction types.

Condensation Reactions with Aldehydes and Ketones (Hydrazone Formation)

The reaction of hydrazides with aldehydes or ketones results in the formation of hydrazones, a class of compounds characterized by the R¹R²C=NNH₂ structure. wikipedia.org This condensation reaction, also known as an addition-elimination reaction, is a fundamental transformation for this compound. chemguide.co.uklibretexts.org The reaction is initiated by the addition of the nucleophilic nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. chemguide.co.uk This is followed by the elimination of a water molecule to form the stable hydrazone product. chemguide.co.uk

The general scheme for this reaction is as follows: this compound + R-CHO (Aldehyde) → 2,6-Difluoro-4-hydroxy-N'-[(E)-phenylmethylidene]benzohydrazide (Hydrazone) + H₂O this compound + R₂C=O (Ketone) → Hydrazone + H₂O

These reactions are typically carried out in a suitable solvent, and sometimes under acidic catalysis to enhance the electrophilicity of the carbonyl compound. youtube.com The resulting hydrazones are often crystalline solids and serve as important intermediates for the synthesis of other heterocyclic compounds. A variety of aldehydes and ketones can be used, leading to a wide array of hydrazone derivatives with different substituents. researchgate.net For instance, the reaction with salicylaldehyde (B1680747) derivatives can produce hydrazones with potential biological activities. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |

|---|---|---|

| This compound | Benzaldehyde | N'-(phenylmethylidene)-2,6-difluoro-4-hydroxybenzohydrazide |

| This compound | Acetone | N'-(propan-2-ylidene)-2,6-difluoro-4-hydroxybenzohydrazide |

| This compound | Salicylaldehyde | 2,6-Difluoro-4-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide |

Acylation and Sulfonylation Reactions

The nitrogen atoms of the hydrazide functionality in this compound are nucleophilic and can react with acylating and sulfonylating agents.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) into a molecule. nih.gov With this compound, acylation can occur at the terminal nitrogen atom of the hydrazide group. This reaction is typically carried out using acyl halides or anhydrides in the presence of a base to neutralize the hydrogen halide produced. The resulting N-acylhydrazides are important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. nih.gov

Sulfonylation: Similarly, sulfonylation introduces a sulfonyl group (R-SO₂) to the hydrazide nitrogen. This is achieved by reacting this compound with sulfonyl chlorides in the presence of a base.

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazide and its derivatives are versatile precursors for the synthesis of a variety of five-membered heterocyclic rings, which are of significant interest in medicinal chemistry.

1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. One common method involves the oxidative cyclization of the corresponding hydrazones using reagents like chloramine-T or iodine in the presence of a base. jchemrev.com Another pathway is the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed by the acylation of the initial hydrazide. nih.govotterbein.edu The reaction of hydrazides with methyl ketones in the presence of a base like potassium carbonate can also yield 1,3,4-oxadiazoles through a process involving C-C bond cleavage. organic-chemistry.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through various methods. One approach involves the reaction of the hydrazide with formamide (B127407) under microwave irradiation. organic-chemistry.org Another method is the reaction with nitriles, which can proceed through a cascade addition-oxidative cyclization. organic-chemistry.org Furthermore, reaction with isothiocyanates followed by cyclization can lead to triazole-thiones. nih.gov

1,3,4-Thiadiazoles: These sulfur-containing heterocycles can be prepared from this compound by reacting it with carbon disulfide in the presence of a base, which forms a dithiocarbazate intermediate that then cyclizes. sbq.org.br Alternatively, reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can be cyclized to 2-amino-1,3,4-thiadiazoles under acidic conditions. sbq.org.brresearchgate.net

| Starting Material | Reagents | Heterocyclic Product |

|---|---|---|

| 2,6-Difluoro-4-hydroxybenzohydrazone | Chloramine-T or I₂/K₂CO₃ | 1,3,4-Oxadiazole derivative |

| This compound | Formamide, microwave | 1,2,4-Triazole derivative |

| This compound | CS₂, base | 1,3,4-Thiadiazole derivative |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl (–OH) group on the benzene (B151609) ring of this compound provides another site for chemical modification, allowing for the formation of ethers and esters.

Alkylation and Acylation of the Phenolic Hydroxyl

Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion. wikipedia.org This more nucleophilic phenoxide then reacts with an alkyl halide in an Sₙ2 reaction to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Acylation: The phenolic hydroxyl group can also be acylated to form an ester. This reaction typically involves reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

Ether and Ester Formation

Ether Formation: As mentioned, the Williamson ether synthesis is a primary method for forming ethers from the phenolic hydroxyl group. youtube.comyoutube.com This reaction is versatile and allows for the introduction of a wide range of alkyl groups. wikipedia.org Another method for ether synthesis is the alkoxymercuration-demercuration of alkenes, where the alcohol adds across the double bond. libretexts.org

Ester Formation: The formation of esters from the phenolic hydroxyl group can also be accomplished through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the carboxylic acid or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Phenolic Hydroxyl | Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether derivative |

| Phenolic Hydroxyl | Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base | Ester derivative |

| Phenolic Hydroxyl | Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Ester derivative |

Reactivity of the Fluorinated Aromatic Ring

The presence of two fluorine atoms and a hydroxyl group on the benzene ring significantly influences its reactivity towards electrophilic and nucleophilic attack.

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the strong inductive electron-withdrawing effect of the two fluorine atoms. pressbooks.pubjmu.edu Halogens, including fluorine, are deactivating yet ortho-para directing. pressbooks.pubnumberanalytics.com The hydroxyl group, in contrast, is a powerful activating group and is also ortho-para directing due to its ability to donate electron density to the ring through resonance. numberanalytics.com

In the case of this compound, the directing effects of these substituents are synergistic. The hydroxyl group at position 4 directs incoming electrophiles to the ortho positions (2 and 6). However, these positions are already occupied by fluorine atoms. The fluorine atoms at positions 2 and 6 direct incoming electrophiles to their ortho (positions 1 and 3, and 5 respectively) and para positions (position 4 and 1 respectively).

The net effect is that the positions meta to the hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic attack. The powerful activating effect of the hydroxyl group can, to some extent, counteract the deactivating effect of the fluorine atoms, allowing substitution to occur under specific conditions. pressbooks.pub For instance, nitration of similarly substituted phenols has been shown to occur, suggesting that reactions like nitration and halogenation on this compound are feasible, likely yielding substitution at the 3 and 5 positions. libretexts.orggoogle.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 3-Nitro-2,6-difluoro-4-hydroxybenzohydrazide | The hydroxyl group directs ortho, but these positions are blocked. The combined directing influence favors substitution at the meta positions relative to the hydroxyl group. pressbooks.pubyoutube.com |

| Br₂/FeBr₃ | 3-Bromo-2,6-difluoro-4-hydroxybenzohydrazide | Similar to nitration, halogenation is expected to occur at the positions activated by the hydroxyl group that are not sterically hindered or electronically deactivated by the fluorine atoms. pressbooks.publibretexts.org |

Note: This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The two fluorine atoms on the ring of this compound make it a candidate for such reactions. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond. wikipedia.org

The presence of the hydroxyl group at position 4, an electron-donating group, would generally disfavor SNAr. However, the hydrazide group, particularly if deprotonated, could have a more complex influence. Nucleophilic attack by a suitable nucleophile, such as an amine or alkoxide, could potentially displace one or both of the fluorine atoms. nih.gov The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the nature of the nucleophile and the reaction conditions. It has been shown that SNAr reactions can occur on fluorophenols, suggesting that displacement of fluorine on this scaffold is possible. osti.gov

Synthesis and Characterization of Novel Derivatives Based on this compound Scaffold

The benzohydrazide (B10538) moiety is a versatile functional group for the synthesis of a wide array of derivatives, most commonly through condensation with aldehydes and ketones to form hydrazones. nih.gov

The synthesis of libraries of derivatives from this compound can be efficiently achieved using combinatorial chemistry approaches. One common strategy involves the parallel synthesis of a series of hydrazones by reacting the parent benzohydrazide with a diverse collection of aldehydes and ketones. nih.gov

This can be carried out using solution-phase or solid-phase synthesis techniques. For a solution-phase library synthesis, equimolar amounts of this compound and a panel of aldehydes could be reacted in parallel in a multi-well plate format. The reactions are typically catalyzed by a small amount of acid and can often be driven to completion with minimal purification required.

Table 2: Representative Aldehydes for Library Synthesis

| Aldehyde | Resulting Hydrazone General Structure |

| Benzaldehyde | N'-Benzylidene-2,6-difluoro-4-hydroxybenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2,6-difluoro-4-hydroxybenzohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2,6-difluoro-4-hydroxybenzohydrazide |

| Pyridine-4-carboxaldehyde | 2,6-Difluoro-4-hydroxy-N'-(pyridin-4-ylmethylene)benzohydrazide |

The characterization of the resulting library members would typically involve high-throughput techniques such as LC-MS to confirm the molecular weight of the products. For selected individual compounds, more detailed characterization by NMR and IR spectroscopy would be performed to confirm their structures.

Structure-reactivity relationship (SAR) studies of derivatives of this compound would aim to correlate changes in the chemical structure with alterations in their chemical reactivity or biological activity. For instance, the electronic nature of the substituent on the aldehyde-derived portion of a hydrazone can influence the properties of the entire molecule.

By synthesizing a library of hydrazones with systematically varied substituents on the aromatic ring of the aldehyde (e.g., electron-donating groups, electron-withdrawing groups, and halogens), it is possible to probe the effect of these changes. For example, the acidity of the N-H proton of the hydrazone moiety and the susceptibility of the azomethine (C=N) bond to hydrolysis can be modulated by these substituents.

Table 3: Hypothetical Structure-Reactivity Trends for Hydrazone Derivatives

| Substituent on Aldehyde-derived Ring | Predicted Effect on N-H Acidity | Predicted Effect on C=N Hydrolytic Stability |

| Electron-withdrawing group (e.g., -NO₂) | Increase | Decrease |

| Electron-donating group (e.g., -OCH₃) | Decrease | Increase |

| Halogen (e.g., -Cl) | Increase (inductive effect) | Decrease |

Note: This table represents predicted trends based on general electronic effects and would require experimental validation.

These SAR studies are crucial for optimizing the properties of the derivatives for specific applications, such as in materials science or medicinal chemistry, by fine-tuning their electronic and steric characteristics.

Computational and Theoretical Investigations of 2,6 Difluoro 4 Hydroxybenzohydrazide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. karazin.ua This approach is known for its balance of accuracy and computational efficiency. A popular functional used in DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals. researchgate.net

For a molecule like 2,6-Difluoro-4-hydroxybenzohydrazide, DFT calculations using the B3LYP functional would be paired with a basis set, such as the 6-311+G(d,p), to describe the atomic orbitals. karazin.ua Such a study would yield crucial information about the molecule's electronic landscape, including:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions.

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. doaj.org

Mulliken Charge Distribution: Assigning partial charges to each atom in the molecule to understand its polarity and potential sites for electrostatic interactions. karazin.ua

In a study on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, DFT calculations at the B3LYP/6-31G level were used to optimize the molecular geometry, and the results showed good agreement with experimental X-ray diffraction data. researchgate.net A similar approach for this compound would provide a reliable model of its structure and electronic properties.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. karazin.ua It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced computational methods. While DFT methods include electron correlation effects, HF theory does not, which can affect the accuracy of predictions. However, HF is valuable for providing a qualitative understanding of electronic structure and is often used in comparative studies alongside DFT. karazin.ua

For this compound, an HF calculation, often with a basis set like 6-311+G(d,p), would be used to compute the molecular geometry and electronic properties. karazin.ua Comparing the results from HF and DFT methods allows researchers to assess the importance of electron correlation for a given molecular property. For instance, in the computational analysis of 2,6-dichloro-4-fluoro phenol (B47542), both DFT/B3LYP and HF methods were used to determine the optimal molecular geometry and Mulliken charge distribution, providing a comprehensive theoretical overview. karazin.ua

A primary goal of theoretical chemistry is to determine the most stable three-dimensional structure of a molecule, known as the optimized geometry. nih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. chemrxiv.org Both DFT and HF methods are used for geometry optimization. karazin.ua

For this compound, the process would involve:

Defining an initial molecular structure.

Using a computational algorithm to systematically adjust bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy.

Confirming that the final structure is a true minimum (and not a transition state) by performing a vibrational frequency calculation, where all calculated frequencies should be positive.

The presence of rotatable bonds, such as the C-N and N-N bonds in the hydrazide group, means that this compound can exist in multiple conformations. A conformational analysis would be performed to identify the most stable conformer(s) by calculating the relative energies of different spatial arrangements. For example, in the crystal structure of 4-hydroxybenzohydrazide, the planes of the benzene (B151609) ring and the hydrazide group are inclined at an angle of 25.75°. researchgate.net A theoretical study on the 2,6-difluoro derivative would similarly predict the preferred orientation of these groups.

Table 1: Illustrative Optimized Geometrical Parameters for a Similar Compound (N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide) Calculated via DFT/B3LYP

Note: This data is for a structurally related molecule and serves to illustrate the typical output of a geometry optimization calculation. Data for this compound would require a specific computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| N-N | 1.37 | - |

| C-N (amide) | 1.35 | - |

| C-F | 1.35 | - |

| O-C-N | - | 123.1 |

| C-N-N | - | 118.5 |

Data adapted from a study on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing strong support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

To predict the NMR spectrum of this compound, the GIAO method would be applied to the optimized molecular geometry, typically using the B3LYP functional. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts for the aromatic protons, the hydroxyl proton, and the amine protons of the hydrazide group, as well as for the carbon atoms, would be compared with experimentally measured values to confirm the molecular structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the theoretical IR and Raman spectra.

For this compound, a frequency calculation using a method like B3LYP would be performed on the optimized structure. This would yield a series of vibrational modes, which can be assigned to specific molecular motions such as:

O-H stretching of the hydroxyl group.

N-H stretching of the hydrazide group.

C=O stretching of the carbonyl group.

C-F stretching from the fluorinated ring.

Aromatic C-C stretching and bending modes.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. In a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to perform a detailed analysis of the vibrational wavenumbers, aiding in the assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net A similar analysis for this compound would allow for a complete assignment of its vibrational spectrum.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Similar Compound (4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide)

Note: This data is for a structurally related molecule and illustrates the correlation between calculated and experimental vibrational modes. Data for this compound would require a specific computational study.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| O-H Stretch | 3689 | 3421 |

| N-H Stretch | 3478 | 3330 |

| C=O Stretch | 1701 | 1641 |

| Aromatic C-H Stretch | 3100-3050 | 3100-3050 |

| C-F Stretch | 1264 | 1256 |

Data adapted from a study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. preprints.orgnih.govnih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. preprints.orgresearchgate.net

For this compound, a theoretical MEP analysis would reveal distinct regions of varying electrostatic potential governed by its functional groups. The electronegative oxygen atoms of the hydroxyl and carbonyl groups, along with the two fluorine atoms on the benzene ring, would create regions of high electron density, resulting in a strong negative potential (red/yellow areas). These sites represent the primary centers for electrophilic interactions.

In contrast, the hydrogen atoms of the hydroxyl (-OH) and hydrazide (-NH-NH2) moieties would be characterized by a positive electrostatic potential (blue areas), making them the most likely sites for nucleophilic attack. researchgate.net The analysis of the MEP surface provides critical insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding, and helps in understanding its recognition by biological receptors.

A summary of the expected electrostatic potential regions for this compound is presented in the table below.

| Molecular Region | Functional Group(s) | Expected Electrostatic Potential | Predicted Reactivity |

| Phenyl Ring Carbons | Aromatic C-F, C-C | Moderately Negative to Neutral | General van der Waals interactions |

| Fluorine Atoms | -F | Negative | Electrophilic Attack / Halogen Bonding |

| Carbonyl Oxygen | C=O | Strongly Negative | Electrophilic Attack / H-Bond Acceptor |

| Hydroxyl Oxygen | -OH | Strongly Negative | Electrophilic Attack / H-Bond Acceptor |

| Hydrazide Hydrogens | -NH, -NH2 | Strongly Positive | Nucleophilic Attack / H-Bond Donor |

| Hydroxyl Hydrogen | -OH | Strongly Positive | Nucleophilic Attack / H-Bond Donor |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. researchgate.net For a molecule like this compound, these methods can map out potential reaction pathways, identify key intermediates, and characterize the transition states that connect them.

The transition state (TS) represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for a reaction to proceed. nih.gov Its characterization is central to understanding reaction kinetics and dynamics. nih.gov Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency. This unique frequency corresponds to the motion of the atoms along the reaction coordinate, effectively describing the transformation from reactant to product. nih.gov By characterizing the transition states for potential reactions involving this compound, researchers can calculate activation energies, which are crucial for predicting reaction rates and understanding catalytic effects. researchgate.net

Reaction coordinate mapping is a technique used to simplify the study of complex chemical dynamics. arxiv.orgarxiv.org It involves identifying a specific collective coordinate—the reaction coordinate—that effectively describes the progress of the reaction, such as the breaking or forming of a bond. arxiv.orgarxiv.org This approach allows for the complex, multi-dimensional problem of a chemical reaction to be projected onto a simpler, more manageable model. arxiv.orgarxiv.org

Supramolecular Interaction Energy Analysis (e.g., Energy Frameworks)

The crystal packing and resulting solid-state properties of a molecule are governed by a network of non-covalent supramolecular interactions. Energy framework analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. eurjchem.com This analysis calculates the interaction energies between a central molecule and its neighbors, partitioning them into Coulombic (electrostatic), dispersion, and other components. eurjchem.com

In a crystal of this compound, the analysis would likely reveal a robust network of hydrogen bonds involving the hydroxyl and hydrazide groups, leading to a significant electrostatic contribution to the lattice energy. The fluorinated phenyl rings could participate in π-stacking or other C-H···F interactions. The resulting energy frameworks would appear as cylindrical tubes connecting molecular centroids, where the size and color of the cylinders represent the magnitude and type of interaction energy, providing a clear picture of the crystal's energetic landscape.

| Interaction Type | Typical Energy Components | Role in Crystal Packing |

| Hydrogen Bonding (O-H···O, N-H···O) | Primarily Coulombic (Electrostatic) | Strong, directional interactions forming sheets or chains |

| π-π Stacking | Primarily Dispersion | Stabilizes packing of aromatic rings |

| Halogen Bonding (C-F···O/N) | Electrostatic and Dispersion | Directional interactions influencing molecular orientation |

| van der Waals Forces (C-H···H-C) | Dispersion | General space-filling and stabilization |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. nih.gov 3D-QSAR models, in particular, consider the three-dimensional structural information of molecules to understand the non-bonded interactions between a ligand and its target receptor. nih.gov

The 4-hydroxybenzohydrazide scaffold is a common core in the design of various bioactive agents. QSAR studies on derivatives of this scaffold are used to guide modifications that can enhance potency. chalcogen.ro A typical 3D-QSAR study involves aligning a training set of molecules with known activities to generate a pharmacophore hypothesis—a map of essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. chalcogen.ronih.gov Statistical methods like Partial Least Squares (PLS) are then used to build a predictive model. chalcogen.ro

The validity of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²), where values above 0.5 and 0.7, respectively, indicate a robust model. nih.gov The model generates contour maps that visualize where certain properties should be modified to improve activity. For instance, a map might indicate that adding a bulky, electron-withdrawing group at a specific position on the phenyl ring—such as the 2,6-difluoro substitutions in this compound—would be beneficial for activity. These models serve as a powerful tool for the rational design and optimization of new compounds based on the core scaffold. chalcogen.ronih.gov

| QSAR Parameter | Description | Significance for Model Quality |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. | A Q² > 0.5 is generally considered indicative of good predictive power. nih.gov |

| R² | A measure of the goodness of fit of the model to the training set data. | An R² > 0.7 suggests a statistically significant model. nih.gov |

| R²_pred | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | A high value indicates good external predictive power. |

| PLS Factors (N) | The number of principal components used in the Partial Least Squares regression. | An optimal number is chosen to maximize predictivity without overfitting the data. nih.govnih.gov |

Coordination Chemistry of 2,6 Difluoro 4 Hydroxybenzohydrazide

Ligand Design Principles for Metal Complexation

The design of a ligand is crucial for dictating the geometry, stability, and properties of the resulting metal complex. In 2,6-Difluoro-4-hydroxybenzohydrazide, the arrangement of donor atoms and the electronic effects of its substituents are key determinants of its coordination behavior.

The hydrazide functional group (–CONHNH₂) is a cornerstone of the ligand's ability to form stable metal complexes. Hydrazides and their derivatives, such as hydrazones, can exhibit tautomerism, existing in both amido (keto) and iminol (enol) forms. mtct.ac.in This equilibrium is significant as the coordination behavior often involves the deprotonated iminol form. mtct.ac.in

The primary chelation sites are typically the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. mtct.ac.inresearchgate.net Upon condensation with aldehydes or ketones to form hydrazones, the resulting azomethine nitrogen becomes a key coordination site along with the enolic oxygen. researchgate.netnih.govnih.govkoreascience.kr This allows the ligand to act as a bidentate or tridentate chelating agent. researchgate.netnih.gov In its role as a ligand, this compound can coordinate to a metal center in a bidentate fashion, utilizing the carbonyl oxygen and the primary amine nitrogen, forming a stable five-membered chelate ring. In the enol form, it can act as a monobasic bidentate ligand.

| Tautomeric Form | Coordination Sites | Typical Denticity | Chelate Ring Size |

|---|---|---|---|

| Amido (Keto) Form | Carbonyl Oxygen, Amino Nitrogen | Neutral Bidentate | 5-membered |

| Iminol (Enol) Form (deprotonated) | Enolic Oxygen, Amino Nitrogen | Monobasic Bidentate | 5-membered |

The hydroxyl group at the 4-position has a dual influence. It is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atoms to some extent. More importantly, the hydroxyl group can act as a secondary coordination site. nih.gov Depending on the reaction conditions and the metal ion, the phenolic proton can be lost, allowing the oxygen to coordinate to the metal. This can lead to the formation of polynuclear complexes where the phenolic oxygen acts as a bridging atom between two metal centers. mtct.ac.innih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with hydrazide-based ligands is typically straightforward, yielding stable, often colored, solid products. Characterization relies on a suite of spectroscopic and physical methods to elucidate the structure and bonding.

The general method for synthesizing metal complexes of this compound involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov The choice of solvent is typically an alcohol, such as ethanol (B145695) or methanol, in which the ligand and metal salt are dissolved. mtct.ac.innih.govpsu.edu

The reaction mixture is usually heated under reflux for several hours to ensure complete complex formation. mtct.ac.inpsu.edu Upon cooling the solution, the metal complex often precipitates out of the solution. nih.gov The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The resulting complexes of metals like Cu(II), Ni(II), and Co(II) are often colored crystalline solids. nih.gov Vanadyl(IV) complexes are also commonly prepared from vanadyl sulfate. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=O, and C-N groups. Upon complexation, significant shifts in these bands are observed. The absence of the ν(O-H) band of the phenolic group can indicate its deprotonation and coordination to the metal ion. nih.gov A negative shift in the ν(C=O) band and a positive shift in the ν(N-H) band are indicative of coordination through the carbonyl oxygen and amino nitrogen, respectively. The appearance of new, low-frequency bands is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.netnih.gov

| Vibrational Mode | Free Ligand (Approx. Range) | Complex (Approx. Range/Shift) | Indication |

|---|---|---|---|

| ν(O-H) (phenolic) | ~3400 | Absent or Broadened | Coordination of phenolic oxygen |

| ν(N-H) | 3150-3300 | Negative Shift | Coordination of amino nitrogen |

| ν(C=O) (Amide I) | 1640-1680 | Negative Shift (10-30 cm⁻¹) | Coordination of carbonyl oxygen |

| ν(C=N) (Enol form) | ~1620 | Negative Shift | Coordination of azomethine nitrogen |

| ν(M-O) | - | 450-550 | Metal-Oxygen bond formation |

| ν(M-N) | - | 400-500 | Metal-Nitrogen bond formation |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion. For instance, Cu(II) complexes typically exhibit broad d-d transition bands in the visible region, which are characteristic of a distorted octahedral or square planar geometry. researchgate.net Ni(II) complexes in an octahedral geometry show multiple spin-allowed transitions, whereas tetrahedral Ni(II) complexes show different characteristic bands. nih.gov Similarly, the spectrum of a Co(II) complex can distinguish between octahedral and tetrahedral environments. nih.gov In addition to the d-d bands, ligand-to-metal charge transfer (LMCT) bands are often observed in the UV region. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and V(IV). The EPR spectrum of a monomeric Cu(II) complex typically shows a set of four hyperfine lines due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). nih.gov The g-values (g|| and g⊥) can provide information about the geometry and the nature of the metal-ligand bond. A g||/A|| factor greater than 135 cm is often indicative of a tetrahedral distortion from a square planar geometry. nih.gov The orbital reduction factor (K) can be calculated to estimate the degree of covalency in the metal-ligand bonds. nih.gov

Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μeff) of the metal complexes. This value provides insight into the number of unpaired electrons and the geometry of the metal center. For example, octahedral Co(II) complexes typically have magnetic moments in the range of 4.3–5.2 B.M., while tetrahedral Co(II) complexes have slightly lower values. nih.gov Ni(II) complexes in an octahedral geometry have magnetic moments around 2.8–3.5 B.M. nih.gov Cu(II) complexes, with one unpaired electron, generally exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., regardless of the geometry. These measurements are crucial for confirming the oxidation state and stereochemistry of the metal ion in the complex. researchgate.netkoreascience.kr

| Metal Ion | d-electron Configuration | Geometry | Expected μeff Range (B.M.) |

|---|---|---|---|

| Co(II) | d⁷ | Octahedral (High Spin) | 4.3 - 5.2 |

| Co(II) | d⁷ | Tetrahedral | 4.2 - 4.8 |

| Ni(II) | d⁸ | Octahedral | 2.8 - 3.5 |

| Ni(II) | d⁸ | Tetrahedral | 3.2 - 4.1 nih.gov |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1.8 - 2.2 |

X-ray Crystallography of Coordination Compounds

Direct X-ray crystallographic data for metal complexes of this compound is not present in the current body of scientific literature. However, the crystal structure of the related compound, 4-hydroxybenzohydrazide, has been determined, offering a reference point. In its solid state, 4-hydroxybenzohydrazide molecules are stabilized by intermolecular hydrogen bonds. researchgate.net